3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one
Description
Properties
Molecular Formula |
C22H22O4S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C22H22O4S/c1-15-6-9-17(10-7-15)27-22(14-18(23)19-5-4-12-26-19)16-8-11-20(24-2)21(13-16)25-3/h4-13,22H,14H2,1-3H3 |
InChI Key |
VWSCPVRFBROROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
InCl3-Catalyzed Ultrasound-Assisted Synthesis
The propan-1-one backbone of the target compound can be synthesized via a four-component reaction strategy inspired by Liang et al.. In their study, pyrano[2,3-c]pyrazoles were synthesized using ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in the presence of 20 mol% InCl3 under ultrasound irradiation (25 kHz, 250 W) at 40°C for 20 minutes. Adapting this method, the ketone group in the target molecule may arise from a β-ketoester precursor (e.g., ethyl acetoacetate), while the furan-2-yl and 3,4-dimethoxyphenyl groups could be introduced via nucleophilic additions.
The reaction mechanism likely proceeds through:
-
Formation of a pyrazolone intermediate via condensation of hydrazine with β-ketoester.
-
Nucleophilic attack by the active methylene group on an electrophilic furan-2-yl precursor.
Optimized Conditions :
-
Catalyst: InCl3 (20 mol%)
-
Solvent: 50% ethanol/water
-
Temperature: 40°C
-
Reaction time: 20 minutes
Sulfanyl Group Introduction via Thiol-Ene Coupling
Solvent-Dependent Nucleophilic Substitution
The 4-methylphenyl sulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling. A patent by describes sulfonamide derivatives synthesized using sulfonyl chloride intermediates reacting with thiols in solvent mixtures (e.g., dichloromethane/tetrahydrofuran). For the target compound, 4-methylbenzenethiol could react with a brominated propan-1-one intermediate under basic conditions.
Reaction Scheme :
-
Bromination : The propan-1-one intermediate undergoes α-bromination using N-bromosuccinimide (NBS) in CCl4.
-
Substitution : Bromine is displaced by 4-methylbenzenethiol in the presence of K2CO3 in DMF at 60°C.
Key Parameters :
Friedel-Crafts Acylation for Aromatic Substitution
Regioselective Functionalization of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is introduced via Friedel-Crafts acylation. A method from describes aryl ketone synthesis using AlCl3 as a catalyst in dichloromethane. For the target compound, furan-2-carbonyl chloride could react with 1,2-dimethoxybenzene under Friedel-Crafts conditions.
Procedure :
-
Acylation : 1,2-Dimethoxybenzene (1.2 equiv) reacts with furan-2-carbonyl chloride (1.0 equiv) in anhydrous CH2Cl2 with AlCl3 (1.5 equiv) at 0°C→25°C for 6 hours.
-
Workup : Quench with ice-cold HCl, extract with CH2Cl2, and purify via column chromatography.
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Multi-component | InCl3 | 50% EtOH | 40°C | 20 min | 95% | |
| Thiol-ene coupling | K2CO3 | DMF | 60°C | 4 h | 85% | |
| Friedel-Crafts | AlCl3 | CH2Cl2 | 25°C | 6 h | 65% |
Mechanistic Insights and Side Reactions
Competing Pathways in Multi-Component Reactions
Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy. However, over-irradiation may lead to byproducts via:
-
Oversubstitution : Multiple thiol additions without regiocontrol.
-
Ketone reduction : Unintended reduction of the propan-1-one group under prolonged reaction times.
Green Chemistry Considerations
Chemical Reactions Analysis
Oxidation: DMF can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMF undergoes nucleophilic substitution reactions.
Common Reagents: AlCl₃, H₂SO₄, NaBH₄, and more.
Major Products: Sulfone/sulfoxide derivatives, alcohols, and substituted DMF variants.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that derivatives of compounds similar to 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The presence of the furan moiety is believed to enhance these properties by facilitating interaction with microbial membranes .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Experimental studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
Case Studies
Mechanism of Action
Psoriasis Treatment: DMF activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to antioxidant and anti-inflammatory effects.
Other Targets: DMF modulates various cellular pathways, including Keap1-Nrf2, NF-κB, and PPARγ.
Comparison with Similar Compounds
Structural Analogues with Chalcone Backbones
- 3-[3,4-(Dimethoxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one (Compound 3, ): Structure: Chalcone (α,β-unsaturated ketone) with 3,4-dimethoxyphenyl and furan-2-yl groups. Key Differences: Lacks the sulfanyl group and has a conjugated enone system, which enhances reactivity in Michael additions or cycloaddions.
Propan-1-one Derivatives with Sulfanyl Substituents
3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (Compound 4g, ):
- Structure : Propan-1-one with 3,4-dimethoxyphenyl, phenylthio, and methylsulfonyl groups.
- Key Differences : The methylsulfonyl group (electron-withdrawing) contrasts with the target compound’s furan-2-yl (electron-rich).
- Biological Activity : Exhibits potent COX-2 inhibition (IC50 = 0.12 µM) and high selectivity (SI = 243), attributed to the sulfonyl and thioether groups .
- rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one (): Structure: Propan-1-one with dual 4-chlorophenyl groups and a furan-2-yl substituent. Key Differences: Chlorine atoms (electron-withdrawing) on the phenylthio group increase oxidative stability compared to the target’s 4-methylphenylthio group.
Sulfanyl-Modified Propan-1-one Analogues
- 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one (CAS 882749-47-5, ):
- Structure : Propan-1-one with bromophenylsulfanyl and 4-ethylphenyl groups.
- Key Differences : Bromine’s electronegativity enhances the sulfanyl group’s stability but reduces nucleophilicity compared to the target’s methylphenylthio group.
- Applications : Brominated aryl groups are common in halogen bonding, which could influence crystal packing or receptor binding .
Multi-Substituted Propan-1-one Derivatives
- (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (Compound 61, ): Structure: Chalcone derivative with hydroxy and methoxy groups. Key Differences: The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents, unlike the hydrophobic sulfanyl group in the target compound. Applications: Used in studies of antioxidant and anti-inflammatory activities due to phenolic moieties .
Comparative Analysis of Properties
Electronic and Steric Effects
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.38 g/mol. Its structure includes a furan ring, dimethoxyphenyl group, and a methylphenylsulfanyl moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Povarov reaction and subsequent purification techniques such as column chromatography. The yield can vary but is often reported around 79% in optimized conditions .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer growth .
Antimicrobial Activity
The compound has shown promising results against several bacterial and fungal strains. In vitro studies revealed that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida albicans. The minimal inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent activity .
Anti-inflammatory Effects
In animal models, the compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Anticancer Study : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. Results showed that it was effective against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Table 1: Biological Activities of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one
| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 5 | Apoptosis induction |
| Antibacterial | Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 10 | Membrane disruption |
| Anti-inflammatory | LPS-stimulated macrophages | N/A | Cytokine production inhibition |
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one, and how can reaction yields be optimized?
The compound can be synthesized via the Claisen-Schmidt condensation, a common method for chalcone derivatives. Key steps include:
- Reacting a ketone (e.g., furan-2-yl propan-1-one) with an aldehyde (e.g., 3,4-dimethoxyphenyl aldehyde) in the presence of a base catalyst (e.g., NaOH or KOH).
- Introducing the sulfanyl group via nucleophilic substitution using 4-methylthiophenol under inert conditions.
Yield optimization strategies: - Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Control reaction temperature (typically 60–80°C) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.
- Spectroscopy : Confirm structure via -NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at ~1680 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 428.15 for [M+H]) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Storage : Store in a dry, cool environment (2–8°C) away from oxidizing agents.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in computational molecular modeling studies?
X-ray crystallography provides empirical bond lengths, angles, and torsion angles to validate DFT or molecular dynamics simulations. For example:
Q. What methodologies address low reproducibility in biological activity assays involving this compound?
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments with at least six concentration points.
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted for derivatives of this compound?
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
